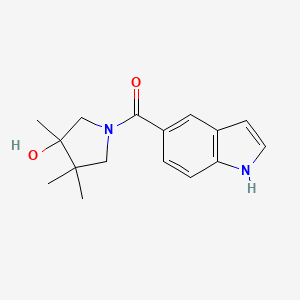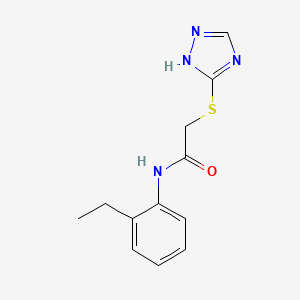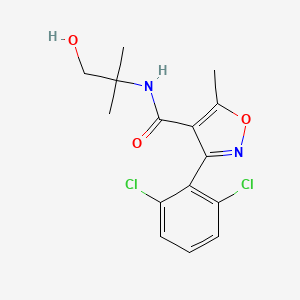
1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related indole derivatives often involves reactions between indole and pyrrolidinone or similar compounds in the presence of reagents like phosphorus oxychloride or catalytic systems like PdI2-KI. For example, the reaction of indole with 1-methylpyrrolidin-2-one in the presence of phosphorus oxychloride leads to planar molecules showing π-stacked columns in crystal formation, linked by hydrogen bonds to a network of water molecules (Helliwell et al., 2009). Another method involves the condensation of 1,3-bis-silyl enol ethers with 1-azido-2,2-dimethoxyethane and subsequent reductive cyclization, leading to functionalized pyrroles and indoles (Bellur et al., 2005).
Molecular Structure Analysis
Structural evaluation of similar compounds is often performed using techniques like X-ray diffraction, NMR, IR, and mass spectroscopy. For instance, the crystal structure of 3-(1-methylpyrrolidin-2-ylidene)-3H-indole reveals molecules that are almost completely planar, with significant π-stacking and hydrogen bonding contributing to the crystal structure (Helliwell et al., 2009). DFT calculations, as well as Hirshfeld surface analysis, are applied to understand the molecular interactions and stability of such compounds (Geetha et al., 2019).
Applications De Recherche Scientifique
Chemical Interactions and Transformations
Indole derivatives, such as 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol, play a significant role in chemical research, particularly in the study of chemical interactions and transformations. For instance, research on Indole-3-carbinol (I3C) highlights its ability to form various oligomeric products under acidic conditions, similar to those in gastric juice, leading to compounds with potential biological activities (Grose & Bjeldanes, 1992). This study offers insights into the chemical behavior of indole derivatives in biological environments, which could be relevant for the research on 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol.
Structural Analysis and Synthesis
The structural analysis and synthesis of indole derivatives are critical in the development of new pharmaceuticals and materials. For example, the work by Helliwell et al. (2009) on 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole highlights the planarity and π-stacking capabilities of such compounds, which could be pertinent to understanding the structural properties of 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol (Helliwell, Aghazadeh, Baradarani, & Joule, 2009). Such structural insights are invaluable for designing compounds with desired physical and chemical properties.
Biological and Pharmacological Activities
Indole derivatives are known for their wide range of biological and pharmacological activities. Research into compounds like Indole-3-carbinol (I3C) has shown potential anticancer properties and mechanisms of action, such as enzyme induction and interaction with cellular targets (Kruif, Marsman, Venekamp, Falke, Noordhoek, Blaauboer, & Wortelboer, 1991). These findings suggest that 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol may also possess interesting biological activities worthy of exploration.
Catalytic Applications
The role of indole derivatives in catalysis, particularly in organic synthesis, is another area of interest. For example, the use of trityl chloride in the synthesis of bis(indol-3-yl)methanes demonstrates the catalytic potential of indole-based compounds (Khalafi‐Nezhad, Parhami, Zare, Zare, Hasaninejad, & Panahi, 2008). This suggests that 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol could be investigated for its catalytic properties in various chemical reactions.
Material Science and Nanotechnology
Indole derivatives are also explored in material science and nanotechnology for their potential in creating new materials with unique properties. The synthesis and structural analysis of novel indole derivatives by Tariq et al. (2020) offer a glimpse into the potential applications of such compounds in creating materials with desirable optical, electronic, and structural characteristics (Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020). These insights could guide research on 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol for applications in advanced materials and nanotechnology.
Propriétés
IUPAC Name |
(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)9-18(10-16(15,3)20)14(19)12-4-5-13-11(8-12)6-7-17-13/h4-8,17,20H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSROXGCJUMXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=CC3=C(C=C2)NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5565235.png)

![2-hydroxy-N-{rel-(3R,4S)-1-[(4-methoxy-2-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5565245.png)
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5565249.png)

![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)
![2-methoxy-N-methyl-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B5565267.png)
![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)
![N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5565274.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5565290.png)
![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)